Sacituzumab Govitecan

metastatic triple-negative breast cancer antibody-drug conjugate overall survival

Researchers require a Trop-2 ADC reference standard with distinct pharmacology from Dato-DXd or SKB264. Sacituzumab Govitecan delivers this via: - pH-sensitive hydrolysable CL2A linker enabling bystander killing - DAR 7.6 with SN-38 payload (t1/2 ~15.5h vs competitor ~56h) - Phase III ASCENT/TROPiCS-02 validated for mTNBC and HR+/HER2- mBC Available as cGMP-grade reference material for sequencing studies and preclinical benchmarking.

Molecular Formula C76H104N12O24S
Molecular Weight 1601.8 g/mol
CAS No. 1491917-83-9
Cat. No. B15602544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSacituzumab Govitecan
CAS1491917-83-9
Molecular FormulaC76H104N12O24S
Molecular Weight1601.8 g/mol
Structural Identifiers
InChIInChI=1S/C76H104N12O24S/c1-3-55-56-37-54(89)16-17-61(56)83-68-57(55)43-87-63(68)38-59-58(71(87)95)45-110-74(99)76(59,4-2)112-75(100)111-44-50-10-14-52(15-11-50)81-70(94)62(7-5-6-18-77)82-66(91)47-109-46-65(90)79-19-21-101-23-25-103-27-29-105-31-33-107-35-36-108-34-32-106-30-28-104-26-24-102-22-20-86-42-53(84-85-86)40-80-69(93)51-12-8-49(9-13-51)41-88-67(92)39-64(72(88)96)113-48-60(78)73(97)98/h10-11,14-17,37-38,42,49,51,60,62,64,89H,3-9,12-13,18-36,39-41,43-48,77-78H2,1-2H3,(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,97,98)/t49?,51?,60-,62-,64?,76-/m0/s1
InChIKeyULRUOUDIQPERIJ-PQURJYPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sacituzumab Govitecan (CAS 1491917-83-9) Procurement-Relevant Product Profile: TROP-2 ADC with Hydrolysable Linker and SN-38 Payload


Sacituzumab govitecan (SG; Trodelvy) is a Trop-2-directed antibody-drug conjugate (ADC) comprising the humanized monoclonal antibody hRS7 covalently linked via a proprietary pH-sensitive hydrolysable CL2A linker to SN-38, the active metabolite of irinotecan, at a high drug-to-antibody ratio (DAR) of 7.6:1 [1]. SG has received FDA approval for pretreated metastatic triple-negative breast cancer (mTNBC), HR+/HER2- metastatic breast cancer (mBC), and advanced urothelial cancer, based on Phase III trials demonstrating statistically significant overall survival (OS) and progression-free survival (PFS) improvements over single-agent chemotherapy [2]. Unlike enzyme-cleavable linker ADCs that require lysosomal trafficking, SG's hydrolysable linker enables pH-mediated payload release during endocytic trafficking and within the tumor microenvironment, contributing to a quantifiable bystander killing effect distinct from competitor Trop-2 ADCs [3].

Why Sacituzumab Govitecan Cannot Be Interchanged with Other TROP-2 or Topoisomerase I Inhibitor ADCs


Despite sharing a common target (Trop-2) with agents such as datopotamab deruxtecan (Dato-DXd) and sacituzumab tirumotecan (SKB264), sacituzumab govitecan exhibits structural and pharmacological features that preclude therapeutic equivalence. SG employs a pH-sensitive hydrolysable CL2A linker and an SN-38 payload, whereas Dato-DXd uses a tetrapeptide-based enzyme-cleavable linker with a DXd payload at DAR 4, and SKB264 uses a sulfonyl pyrimidine-CL2A-carbonate linker with a belotecan-derivative payload (KL610023) at DAR 7.4 [1]. These design differences translate into divergent pharmacokinetic profiles — SG's payload half-life of ~15.5 hours contrasts with SKB264's ~56.3 hours, and SG's high DAR of 7.6 (vs. Dato-DXd's DAR 4) drives distinct intracellular drug exposure kinetics [2]. Clinically, SG produces a markedly different toxicity profile versus Dato-DXd (grade ≥3 AE rate of 75% vs. 20.7%; predominant neutropenia and diarrhea vs. stomatitis and ocular toxicity), and real-world data show SG-first sequencing yields an overall survival advantage over trastuzumab deruxtecan in HR-/HER2-null breast cancer populations [3]. These quantitative pharmacological and clinical divergences mean that procurement or formulary substitution among Trop-2 ADCs — or between SG and HER2-directed ADCs — cannot be performed without compromising the evidence base for specific patient populations.

Sacituzumab Govitecan Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Survival Superiority Over Single-Agent Chemotherapy in Pretreated Metastatic TNBC: ASCENT Phase III Direct Head-to-Head

In the international, multicenter, randomized Phase III ASCENT trial (NCT02574455), sacituzumab govitecan (SG, n=267) demonstrated a statistically significant and clinically meaningful improvement in both progression-free survival (PFS) and overall survival (OS) compared with treatment of physician's choice (TPC; n=262) in patients with pretreated mTNBC. SG improved median PFS from 1.7 months to 4.8 months (hazard ratio [HR] 0.41; 95% CI 0.33-0.52) and median OS from 6.9 months to 11.8 months (HR 0.51; 95% CI 0.42-0.63), representing a 59% reduction in risk of progression or death and a 49% reduction in risk of death [1]. The PFS benefit was maintained across all Trop-2 expression quartiles (n=168 with expression data), confirming efficacy irrespective of target expression level [1]. Treatment-related discontinuations due to adverse events occurred in ≤5% of patients, with no treatment-related deaths [1].

metastatic triple-negative breast cancer antibody-drug conjugate overall survival

Overall Survival Benefit in Pretreated HR+/HER2- Metastatic Breast Cancer: TROPiCS-02 Phase III Direct Head-to-Head

In the randomized, open-label, multicenter Phase III TROPiCS-02 trial, sacituzumab govitecan demonstrated a statistically significant overall survival (OS) benefit versus treatment of physician's choice (TPC) in patients with pretreated, endocrine-resistant HR+/HER2- metastatic breast cancer. The final OS analysis showed median OS of 14.4 months (95% CI 13.0-15.7) for SG versus 11.2 months (95% CI 10.1-12.7) for TPC, yielding a hazard ratio of 0.79 (95% CI 0.65-0.96; p=0.020), corresponding to a 21% reduction in risk of death [1]. The survival benefit was consistent across Trop-2 expression-level subgroups [1]. An extended exploratory analysis confirmed median OS of 14.5 months versus 11.2 months (HR 0.79; 95% CI 0.65-0.95; nominal p=0.01) [2]. This trial established SG as the first ADC to demonstrate an OS advantage over standard chemotherapy in the HR+/HER2- mBC population.

HR-positive HER2-negative metastatic breast cancer antibody-drug conjugate overall survival

Tumor Payload Delivery Efficiency: 136-Fold Higher SN-38 Tumor Exposure Versus Irinotecan Prodrug in Preclinical Models

Preclinical pharmacokinetic studies directly comparing sacituzumab govitecan (IMMU-132) with its parental prodrug irinotecan in human tumor xenograft models demonstrated that SG delivers up to 136-fold more SN-38 to tumor tissue than irinotecan, as measured by area under the curve (AUC) analysis [1]. Tumor-to-blood ratios favored IMMU-132 by 20- to 40-fold, indicating selective intratumoral accumulation of the active payload [1]. SG delivers SN-38 in its most active, non-glucuronidated form, which may explain the lower frequency of severe diarrhea observed clinically with SG compared to irinotecan [2]. This delivery efficiency is enabled by SG's high drug-to-antibody ratio (DAR) of 7.6:1, which was demonstrated to not compromise antibody binding affinity or pharmacokinetics [2].

tumor payload delivery SN-38 pharmacokinetics preclinical xenograft

Hydrolysable Linker Yields Superior Intracellular DNA Damage Versus Enzyme-Cleavable Linker ADC: Direct Preclinical Head-to-Head

A multiscale quantitative pharmacokinetic study directly compared sacituzumab govitecan (hRS7-CL2A-SN-38) with an ADC bearing the same antibody and payload but a more stable enzyme-cleavable linker (hRS7-CL2E-SN-38). Using γH2AX pharmacodynamic staining as a quantitative marker of double-stranded DNA breaks in NCI-N87 gastric cancer cells (high Trop-2 expression), SG with the hydrolysable CL2A linker imparted significantly more DNA damage both in vitro and in vivo than the enzyme-cleavable linker ADC [1]. A dual-labeled fluorescence technique confirmed that linker cleavage occurred predominantly intracellularly, with minimal extracellular payload release in the tumor, yet bystander killing effects were still detected [1]. The study further demonstrated that the clinical split dosing regimen (day 1 and day 8 of a 21-day cycle) improved tissue penetration without altering tumor uptake (%ID/g), contributing to enhanced efficacy [1].

linker chemistry DNA damage intracellular payload release ADC design

Safety Profile Differentiation Versus Datopotamab Deruxtecan: Pooled Cross-Study Analysis in Advanced Breast Cancer

An indirect comparison of sacituzumab govitecan (SG) and datopotamab deruxtecan (Dato-DXd) pooled data from 9 studies (6 SG, 3 Dato-DXd; n=831 and n=450, respectively) in advanced breast cancer. While no statistically significant differences were observed in progression-free survival (HR 0.95; 95% CI 0.71-1.28) or overall survival (HR 1.06; 95% CI 0.74-1.53), the safety profiles diverged dramatically: grade ≥3 adverse events occurred in 75% of SG-treated patients versus 20.7% for Dato-DXd (p<0.01), and dose reductions were required in 26% versus 19.5% (p=0.01) [1]. SG was specifically associated with higher rates of grade ≥3 neutropenia (49% vs. 1%, p<0.01), anemia (19% vs. 1.7%, p<0.01), diarrhea (9.2% grade ≥3, SG only), and febrile neutropenia (5.6%, SG only), while Dato-DXd was associated with stomatitis (grade ≥3: 6.9% vs. 1.4%, p<0.01), ocular toxicity (25.2% all grade), and interstitial lung disease (2.6% all grade) — adverse events unique to Dato-DXd [1].

adverse event profile TROP-2 ADC safety advanced breast cancer hematologic toxicity

Real-World First-Line Sequencing Advantage Over Trastuzumab Deruxtecan in HR-Negative/HER2-Null Metastatic Breast Cancer

A large real-world analysis of 4,030 HER2-negative breast cancer specimens from patients treated with trastuzumab deruxtecan (T-DXd) and/or sacituzumab govitecan (SG) revealed a significant sequencing-dependent survival advantage. Among patients with HR-negative/HER2-null tumors who received both ADCs, those treated with SG-first demonstrated a time-on-treatment (TOT) of 11.7 months versus 7.4 months for T-DXd-first (HR 0.478; 95% CI 0.333-0.685; p<0.0001) and an overall survival of 19.7 months versus 11.8 months (HR 0.478; 95% CI 0.303-0.756) [1]. In contrast, HER2 status had minimal impact on SG TOT (HER2-low: 3.0 months; HER2-ultra-low: 2.8 months; HER2-null: 3.4 months), whereas T-DXd TOT declined significantly with decreasing HER2 expression (4.8, 4.1, and 3.5 months, respectively; p<0.001) [1]. In TNBC, both agents demonstrated comparable overall benefit [1].

treatment sequencing HER2-null breast cancer real-world evidence overall survival

Sacituzumab Govitecan Evidence-Based Research and Industrial Application Scenarios


Later-Line Treatment of Metastatic Triple-Negative Breast Cancer Where Chemotherapy Is the Only Alternative

In patients with mTNBC who have received ≥2 prior systemic therapies, SG provides the only ADC-based option with Phase III direct head-to-head evidence of both PFS and OS superiority over single-agent chemotherapy. The ASCENT trial demonstrated a median PFS of 4.8 vs. 1.7 months (HR 0.41) and median OS of 11.8 vs. 6.9 months (HR 0.51), with consistent benefit across all Trop-2 expression quartiles and a manageable safety profile with ≤5% treatment-related discontinuation [1]. Procurement for this indication should be prioritized where patients would otherwise receive capecitabine, eribulin, vinorelbine, or gemcitabine monotherapy.

Pretreated HR+/HER2- Metastatic Breast Cancer After Endocrine Resistance and ≥2 Prior Chemotherapy Lines

For patients with HR+/HER2- mBC who have progressed on endocrine therapy and at least two prior chemotherapy regimens, SG is supported by the TROPiCS-02 Phase III trial showing a statistically significant OS improvement (14.4 vs. 11.2 months; HR 0.79; p=0.020) over physician's choice chemotherapy, with consistent benefit across Trop-2 expression subgroups [1]. This represents the only ADC to demonstrate an OS advantage in this specific endocrine-resistant population, supporting formulary inclusion as a standard-of-care option.

Preclinical ADC Research Requiring a High-DAR, Hydrolysable-Linker TROP-2 Benchmark Control

For academic and industry laboratories developing next-generation TROP-2-targeted ADCs, SG serves as a critical benchmark control owing to its uniquely characterized quantitative pharmacological profile. It delivers up to 136-fold more SN-38 to tumor xenografts than irinotecan [1], provides a well-characterized hydrolysable linker system that generates superior intracellular DNA damage compared to enzyme-cleavable linker ADCs , and operates at a high DAR of 7.6 without compromising binding or pharmacokinetics [1]. These three properties establish SG as the reference standard for preclinical head-to-head comparisons of novel Trop-2 ADC candidates.

ADC Sequencing Protocol Design in HR-Negative/HER2-Null Metastatic Breast Cancer

Real-world evidence from 4,030 patients demonstrates that in HR-/HER2-null tumors, administering SG before T-DXd yields significantly longer OS (19.7 vs. 11.8 months; HR 0.478) and time on treatment (11.7 vs. 7.4 months; HR 0.478) compared to the reverse sequence [1]. Given that HER2 expression status has minimal impact on SG efficacy but strongly influences T-DXd benefit, clinical protocols and institutional treatment algorithms should prioritize SG as the first ADC in confirmed HR-/HER2-null disease, reserving T-DXd for subsequent lines or for HER2-low/ultra-low populations where T-DXd shows superior time-on-treatment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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